molecular formula C11H14N2OS B2824352 3-(Pyridin-2-ylthio)azepan-2-one CAS No. 88833-40-3

3-(Pyridin-2-ylthio)azepan-2-one

Cat. No. B2824352
CAS RN: 88833-40-3
M. Wt: 222.31
InChI Key: YMOZWZXFXBGPCS-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylthio)azepan-2-one, also known as PTZA, is a heterocyclic compound that contains a pyridine ring and a seven-membered lactam ring. It has been studied for its potential applications in the field of medicinal chemistry due to its diverse biological activities.

Scientific Research Applications

Multicomponent Cycloaddition Synthesis

Research has shown the use of compounds similar to 3-(Pyridin-2-ylthio)azepan-2-one in multicomponent [5 + 2] cycloaddition reactions. This involves the synthesis of 1,4-diazepine compounds, which are biologically active. The process uses rhodium-catalyzed reactions between pyridines and 1-sulfonyl-1,2,3-triazoles, producing air-stable azomethine ylides with an unusual pattern of charge distribution (Lee et al., 2014).

Targeting Tryptophan 2,3-Dioxygenase (TDO-2)

A patent application describes the use of novel 3-(indol-3-yl)pyridine derivatives that exhibit activities as TDO2 inhibitors. These compounds, including structures similar to 3-(Pyridin-2-ylthio)azepan-2-one, may be useful for treating and preventing various conditions like cancer, neurodegenerative disorders, and chronic viral infections (Abdel-Magid, 2017).

Cascade Reactions for Novel Scaffolds

A base-promoted cascade reaction of 3-(1-alkynyl)chromones with pyridinium ylides has been developed, providing a new chromeno[2,3-d]azepine scaffold. This reaction, involving compounds related to 3-(Pyridin-2-ylthio)azepan-2-one, results in the efficient formation of complex molecular structures under mild conditions (Zhang et al., 2019).

Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

Spiro[pyrrolidin-3,3'-oxindole] derivatives, related to 3-(Pyridin-2-ylthio)azepan-2-one, have been synthesized using an enantioselective organocatalytic approach. These compounds show significant biological activities and are synthesized through a catalytic three-component 1,3-dipolar cycloaddition, showcasing high stereo- and regioselectivity (Chen et al., 2009).

Transition Metal Complexes as Antimalarial and Antileukemic Agents

Research has explored the reaction of 2-acetylpyridine thiosemicarbazones, including compounds similar to 3-(Pyridin-2-ylthio)azepan-2-one, with various metals to form crystalline complexes. These complexes show enhanced antileukemic properties and reduced antimalarial activity relative to the free ligands (Scovill et al., 1982).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to targetTropomyosin receptor kinase (TRK) , which plays a crucial role in various cellular processes, including cell survival and differentiation.

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets throughhydrogen bonding and π–π stacking interactions . These interactions can lead to changes in the target’s conformation and function, affecting the downstream cellular processes.

Biochemical Pathways

Related compounds have been shown to affect pathways involvingfluorescence and phosphorescence . The compound’s interaction with its targets could potentially alter these pathways, leading to downstream effects on cellular processes.

Result of Action

Based on the known effects of structurally similar compounds, it may influencecell survival and differentiation

Action Environment

The action of “3-(Pyridin-2-ylthio)azepan-2-one” can be influenced by various environmental factors. For instance, the compound’s photophysical behavior, including its fluorescence and phosphorescence, can be affected by ambient conditions . Additionally, the stability and efficacy of the compound may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name

3-pyridin-2-ylsulfanylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c14-11-9(5-1-3-8-13-11)15-10-6-2-4-7-12-10/h2,4,6-7,9H,1,3,5,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOZWZXFXBGPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)SC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-ylthio)azepan-2-one

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